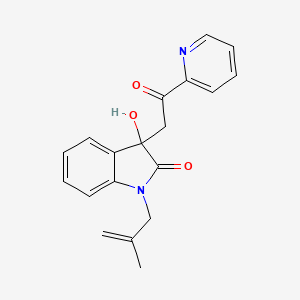![molecular formula C19H30N2O5 B5349317 3-[(dimethylamino)methyl]-1-[(3,4,5-trimethoxyphenyl)acetyl]-3-piperidinol](/img/structure/B5349317.png)
3-[(dimethylamino)methyl]-1-[(3,4,5-trimethoxyphenyl)acetyl]-3-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(dimethylamino)methyl]-1-[(3,4,5-trimethoxyphenyl)acetyl]-3-piperidinol, also known as TRIMETHOXYBENZYLIDENE PIPERIDINOL (TMP), is a chemical compound that has been widely studied for its potential therapeutic applications.
作用机制
The mechanism of action of TMP is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in the development and progression of cancer, Alzheimer's disease, and depression. Studies have shown that TMP can inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and are often overexpressed in cancer cells. Additionally, TMP has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
TMP has been found to have a number of biochemical and physiological effects. Studies have shown that TMP can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis, the process by which new blood vessels are formed. Additionally, TMP has been found to improve cognitive function and memory in animal models of Alzheimer's disease. Furthermore, TMP has been shown to increase levels of serotonin and norepinephrine, two neurotransmitters that are involved in the regulation of mood.
实验室实验的优点和局限性
One advantage of TMP is that it has been extensively studied and has shown promising results in a number of different therapeutic areas. Additionally, TMP is relatively easy to synthesize and can be produced in large quantities. However, one limitation of TMP is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies. Additionally, more research is needed to determine the optimal dosage and administration route for TMP.
未来方向
There are a number of future directions for the study of TMP. One area of research is the development of targeted therapies that can selectively inhibit the activity of specific enzymes and proteins that are involved in the development and progression of cancer, Alzheimer's disease, and depression. Additionally, more research is needed to determine the optimal dosage and administration route for TMP. Furthermore, studies are needed to investigate the potential side effects of TMP and to determine its safety profile in humans. Finally, more research is needed to explore the potential of TMP in other therapeutic areas, such as cardiovascular disease and inflammation.
合成方法
TMP can be synthesized through a multistep process that involves the reaction of piperidine with 3,4,5-trimethoxybenzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final step involves the reaction of the reduced Schiff base with dimethylamine.
科学研究应用
TMP has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer, Alzheimer's disease, and depression. Studies have shown that TMP has potent anti-tumor activity and can induce apoptosis in cancer cells. Additionally, TMP has been shown to inhibit the aggregation of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. Furthermore, TMP has been found to have antidepressant-like effects in animal models.
属性
IUPAC Name |
1-[3-[(dimethylamino)methyl]-3-hydroxypiperidin-1-yl]-2-(3,4,5-trimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O5/c1-20(2)12-19(23)7-6-8-21(13-19)17(22)11-14-9-15(24-3)18(26-5)16(10-14)25-4/h9-10,23H,6-8,11-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVCDUQKVXRRJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCN(C1)C(=O)CC2=CC(=C(C(=C2)OC)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(4-chlorophenyl)butanoyl]-N,N-dimethyl-4-azepanamine](/img/structure/B5349238.png)
![2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5349253.png)
![2-{1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5349259.png)
![N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5349262.png)
![diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate](/img/structure/B5349270.png)
![4-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5349279.png)
![N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}cyclopentanecarboxamide](/img/structure/B5349286.png)
![5-{[benzyl(methyl)amino]methyl}-N-[1-(hydroxymethyl)-2-methylpropyl]isoxazole-3-carboxamide](/img/structure/B5349287.png)
![N-(3-phenylpropyl)-7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5349295.png)
![4-[4-(2-methoxy-1-methylethyl)-1-piperidinyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5349302.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5349310.png)
![N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B5349328.png)
![2-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol](/img/structure/B5349334.png)